molecular formula C10H10Cl3NO2S B15096302 1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine

1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine

Cat. No.: B15096302
M. Wt: 314.6 g/mol
InChI Key: ZXXNKEDFXAKNHH-UHFFFAOYSA-N
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Description

1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring bonded to a 2,3,4-trichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .

Scientific Research Applications

1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trichlorobenzenesulfonyl chloride: The precursor used in the synthesis of 1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine.

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    N-(2,3,4-Trichlorobenzenesulfonyl)proline: A similar compound with a proline ring instead of pyrrolidine.

Uniqueness

This compound is unique due to the presence of both the pyrrolidine ring and the 2,3,4-trichlorobenzenesulfonyl group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .

Properties

Molecular Formula

C10H10Cl3NO2S

Molecular Weight

314.6 g/mol

IUPAC Name

1-(2,3,4-trichlorophenyl)sulfonylpyrrolidine

InChI

InChI=1S/C10H10Cl3NO2S/c11-7-3-4-8(10(13)9(7)12)17(15,16)14-5-1-2-6-14/h3-4H,1-2,5-6H2

InChI Key

ZXXNKEDFXAKNHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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